4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile
Description
4-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 4 with a 3-(trifluoromethyl)phenyl group and at position 5 with a carbonitrile moiety.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)7-3-1-2-6(4-7)9-8(5-14)15-17-16-9/h1-4H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCGBBJZVONCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation(1) using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Attachment of the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be attached to the triazole ring through a Suzuki-Miyaura coupling(10) reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules(1).
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties(2).
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists(5).
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation(3).
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound(5).
Comparison with Similar Compounds
Core Heterocycle Differences
Substituent Effects
- Trifluoromethyl (CF3) vs.
- Positional Isomerism : The meta-substituted CF3 group in the target compound may induce distinct steric and electronic effects compared to para-substituted analogs, influencing binding affinity in biological targets.
Research Findings
- Yield and Reactivity: The synthesis of 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile achieved a 62.71% yield, underscoring the efficiency of carbonitrile-functionalized heterocycles in modular synthesis .
- Structural Characterization : NMR and mass spectrometry data (e.g., m/z 261.4 for pyrazole derivatives) provide benchmarks for validating analogs of the target compound .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H6F3N5
- Molecular Weight : 253.19 g/mol
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer activity. For instance, a study evaluated the cytotoxic effects of various triazole compounds against different cancer cell lines. The results showed that this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The mechanism underlying the biological activity of this compound is attributed to its ability to interfere with cellular processes. It is believed to inhibit key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in Journal of Medicinal Chemistry focused on the synthesis of various triazole derivatives, including this compound. The study reported a significant reduction in tumor size in xenograft models treated with this compound compared to controls. -
Case Study on Antimicrobial Efficacy :
Another study highlighted the effectiveness of the compound against multi-drug resistant strains of bacteria. The researchers found that it could restore sensitivity to conventional antibiotics when used in combination therapies.
Q & A
Q. What are the established synthetic routes for 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative protocol involves reacting a substituted azide (e.g., 5-azido-pyrazole-4-carbonitrile) with an alkyne (e.g., ethynylbenzene) in a THF/water solvent system (1:1) at 50°C for 16 hours. Catalytic copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) are used to accelerate the reaction. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in ~66% purity. Optimization may include adjusting solvent polarity, catalyst loading, or temperature to improve yields .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.37–8.86 ppm) and nitrile carbons (δ 112–119 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 236.0807 [M]+) confirm the molecular formula .
- IR : Absorbance bands for nitrile (2231 cm⁻¹) and triazole (1543 cm⁻¹) groups validate functional groups .
- X-ray crystallography : Programs like SHELXL refine crystal structures, though no direct data exists for this compound yet .
Q. How can researchers assess the purity of synthesized batches?
Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to monitor impurities. TLC (Rf = 0.30 in cyclohexane/ethyl acetate) provides rapid qualitative checks. Combustion analysis or elemental HRMS ensures stoichiometric consistency .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s bioactivity in receptor-binding studies?
- Target selection : Prioritize receptors where trifluoromethylphenyl-triazole motifs are known to interact (e.g., P2Y14 receptor antagonists ).
- Assay design : Use radioligand displacement assays (e.g., [³H]-labeled antagonists) to measure IC50 values. Include positive controls (e.g., UDP-glucose for P2Y14) .
- Structure-activity relationship (SAR) : Modify substituents on the triazole or phenyl rings to correlate structural changes with binding affinity .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Docking simulations : Use software like AutoDock Vina to model interactions with target receptors (e.g., P2Y14’s transmembrane domain). Focus on hydrogen bonding with triazole nitrogens and hydrophobic contacts with the trifluoromethyl group .
- ADMET prediction : Tools like SwissADME predict solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Orthogonal assays : Validate results with alternative methods (e.g., calcium flux assays vs. cAMP measurements) .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
